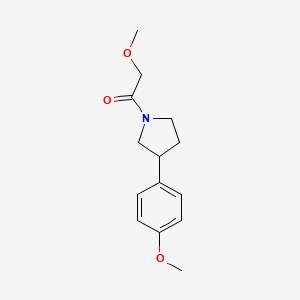

2-Methoxy-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone

Description

2-Methoxy-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is a pyrrolidine-derived ketone featuring a methoxy-substituted ethanone backbone and a 4-methoxyphenyl group attached to the pyrrolidine ring.

Properties

IUPAC Name |

2-methoxy-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-17-10-14(16)15-8-7-12(9-15)11-3-5-13(18-2)6-4-11/h3-6,12H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJKGNYJZQYNKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC(C1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone typically involves multi-step reactions. One common method includes the reaction of pyrrolidine derivatives with methoxyphenyl intermediates. For instance, the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine can yield intermediate pyrrolidine derivatives, which are then further reacted to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of methoxybenzoic acid derivatives.

Reduction: Formation of methoxyphenyl alcohol derivatives.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound is being investigated for its potential as a therapeutic agent. Its structural similarity to known bioactive compounds suggests possible applications in treating various diseases, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Properties : Research indicates that compounds similar to 2-Methoxy-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone can inhibit cancer cell proliferation, particularly in liver cancer models .

The biological activities of this compound include:

- Enzyme Interaction : The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. This interaction is crucial for its therapeutic effects.

- Binding Affinity : The methoxyphenyl group enhances the compound’s binding affinity towards biological targets, which is vital for its efficacy in medicinal applications.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in liver cancer cells | |

| Enzyme Inhibition | Modulation of specific enzyme activities |

Case Study: Anticancer Activity

A study published in 2015 evaluated the anticancer properties of various pyrrolidine derivatives, including 2-Methoxy-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone. The results indicated a significant reduction in cell viability in liver cancer cell lines when treated with this compound, suggesting its potential as a lead structure for developing new anticancer drugs .

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

- Synthetic Yields : Analogues with triazole substituents (e.g., 2cab, 2cad) exhibit high yields (87–96%) via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), suggesting efficient synthetic routes for triazole-containing derivatives . In contrast, the imidazolone derivative in shows a lower yield (62%), likely due to the complexity of its heterocyclic core .

- Functional Group Impact : The presence of electron-donating groups (e.g., methoxy in 2cab) enhances stability and solubility, whereas electron-withdrawing groups (e.g., benzonitrile in 2cac) may alter reactivity in subsequent functionalization .

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison

Key Observations :

- The carbonyl (C=O) signal in ¹³C-NMR is consistent across analogues (~160–205 ppm), with shifts depending on adjacent substituents .

- Pyrrolidine protons typically resonate at δ 3.4–3.6 in ¹H-NMR, while methoxy groups appear as singlets near δ 3.8 .

Challenges and Opportunities

- Synthetic Limitations : The absence of direct synthetic data for the target compound necessitates extrapolation from analogous protocols, such as Friedel-Crafts alkylation () or CuAAC () .

Biological Activity

2-Methoxy-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is a synthetic compound that belongs to the class of pyrrolidine derivatives. The biological activities of compounds in this class have garnered significant interest due to their potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity of 2-Methoxy-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone, including data tables, case studies, and research findings.

Structure and Properties

The chemical structure of 2-Methoxy-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone can be represented as follows:

This compound features a pyrrolidine ring, which is known for its diverse biological activity, particularly in the context of alkaloids.

Antimicrobial Activity

Research has indicated that pyrrolidine derivatives exhibit notable antibacterial and antifungal properties. A study evaluating various pyrrolidine alkaloids found that certain derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (mg/mL) | Target Organisms |

|---|---|---|

| 2-Methoxy-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone | TBD | TBD |

| Sodium pyrrolidide | 0.0039 - 0.025 | S. aureus, E. coli |

| 2,6-Dipiperidino-1,4-dibromobenzene | TBD | Various |

Anticancer Activity

In addition to antimicrobial properties, pyrrolidine derivatives have been investigated for their anticancer potential. A recent study showed that certain pyrrole-containing compounds exhibited significant antiproliferative effects against various cancer cell lines . The introduction of methoxy groups at specific positions on the phenyl ring was found to enhance biological activity.

Case Study: Anticancer Properties

A derivative similar to 2-Methoxy-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone was tested for its effect on cancer cell proliferation. Results indicated that compounds with methoxy substitutions displayed increased cytotoxicity against human cancer cell lines compared to their non-substituted counterparts .

The exact mechanism by which 2-Methoxy-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with cellular processes such as protein synthesis or DNA replication in microbial and cancer cells.

Q & A

Q. What are the optimal synthetic routes for 2-Methoxy-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including (1) formation of the pyrrolidine intermediate via cyclization of amines and carbonyl compounds, and (2) coupling the methoxyphenyl and ethanone moieties using reagents like carbodiimides . Key optimization parameters include:

- Temperature control : Elevated temperatures (e.g., 80–100°C) for cyclization steps .

- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .

- Catalysts : Use of bases (e.g., K₂CO₃) to deprotonate intermediates and facilitate ether bond formation .

- Purification : Recrystallization or column chromatography to isolate high-purity products (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify methoxy (-OCH₃), pyrrolidine ring protons, and carbonyl (C=O) groups. Coupling constants in ¹H NMR reveal stereochemistry of the pyrrolidine ring .

- Infrared (IR) Spectroscopy : Confirms carbonyl stretching (~1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (e.g., C₁₉H₂₃NO₃) and fragmentation patterns .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates with UV visualization .

Q. What preliminary biological screening approaches are recommended for assessing the pharmacological potential of this compound?

- Methodological Answer :

- In vitro assays : Test enzyme inhibition (e.g., kinases, phosphodiesterases) using fluorescence-based assays to measure IC₅₀ values .

- Cellular viability assays : Employ MTT or resazurin assays to evaluate cytotoxicity in cancer cell lines .

- Target prediction : Use molecular docking to prioritize targets (e.g., G-protein-coupled receptors) based on structural analogs .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the methoxyphenyl group may stabilize charge transfer .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like serotonin receptors. Adjust protonation states of the pyrrolidine nitrogen for accurate docking poses .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess binding stability over 100 ns trajectories .

Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELX software address them?

- Methodological Answer :

- Disorder in the pyrrolidine ring : Use SHELXL to refine anisotropic displacement parameters and apply restraints to overlapping atoms .

- Twinning : Detect twinning operators (e.g., two-fold rotation) using CELL_NOW and refine with TWIN/BASF commands in SHELXL .

- Data quality : Collect high-resolution (<1.0 Å) X-ray data at low temperature (100 K) to mitigate thermal motion artifacts .

Q. How should contradictory results in biological assays (e.g., variable IC₅₀ values) be systematically analyzed?

- Methodological Answer :

- Assay conditions : Compare buffer pH, ionic strength, and reducing agents (e.g., DTT) across studies, as these affect compound stability .

- Purity verification : Re-analyze compound purity via HPLC (>98%) to rule out degradation products .

- Control experiments : Include positive controls (e.g., known inhibitors) to validate assay reproducibility .

- Statistical analysis : Apply ANOVA to assess inter-experimental variability and determine if differences are significant (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.